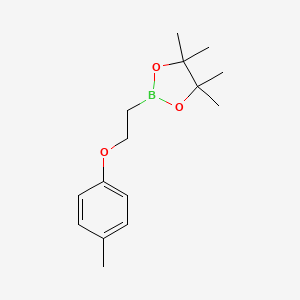

2-(4-Methylphenoxy)ethylboronic acid pinacol ester

Description

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is an organoboron compound featuring a phenoxyethyl backbone substituted with a methyl group at the para position of the aromatic ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXAXWSWALWPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with p-tolyloxyethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is generally maintained at room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)ethylboronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxyethyl group can be replaced by other nucleophiles.

Oxidation Reactions: The dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as DMSO or DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

Substitution Reactions: Products include various substituted dioxaborolanes.

Oxidation Reactions: Products include boronic acids and borate esters.

Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

2-(4-Methylphenoxy)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with hydroxyl and amino groups, making it useful in bioconjugation and drug delivery. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Electronic Variations

Aryl-Substituted Boronic Esters

- 4-Methylphenylboronic Acid Pinacol Ester (CAS 195062-57-8): Lacks the phenoxyethyl linker but shares the para-methylphenyl group. Simpler structure with a molecular weight of 218.10 g/mol, making it more lipophilic than the target compound . Commonly used in aryl-aryl couplings due to its electron-donating methyl group, which accelerates transmetallation in Suzuki reactions .

2-(4-Chlorophenyl)ethylboronic Acid Pinacol Ester (CAS 444094-88-6):

- Features a chloro substituent instead of methyl, increasing electron-withdrawing effects.

- Higher molecular weight (266.57 g/mol) and melting point (34–38°C) compared to methyl-substituted analogs .

- Enhanced reactivity in couplings with electron-rich aryl halides but reduced stability under basic conditions.

Heterocyclic and Functionalized Boronic Esters

Pyrimidinyl Boronic Acid Pinacol Esters (e.g., compounds 4b–4i in ):

- Substituents like piperazinyl, ethoxycarbonyl, or methylpyrrolidinyl modify electronic and steric profiles.

- Example: (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid pinacol ester (4h) has a molecular weight of 319.2 g/mol and exhibits improved aqueous solubility due to the hydrophilic piperazine group .

- Applications in kinase inhibitor synthesis, where nitrogen-rich heterocycles enhance target binding .

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS 2096340-29-1):

Ester- and Carbonyl-Modified Boronic Esters

4-[(Ethoxycarbonyl)methyl]phenylboronic Acid Pinacol Ester (CAS N/A):

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate :

Physicochemical and Reactivity Profiles

*PE: Pinacol Ester

Key Research Findings

- Electronic Effects : Electron-donating groups (e.g., methyl) accelerate Suzuki couplings with aryl chlorides, while electron-withdrawing groups (e.g., Cl, F) improve stability but require harsher conditions .

- Solubility and Bioavailability : Piperazinyl and ethoxycarbonyl substituents enhance aqueous solubility, critical for drug candidates . In contrast, lipophilic analogs like 4-methylphenyl PE are preferred in polymer synthesis .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce reaction rates but improve selectivity in multi-component systems .

Biological Activity

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H19BO2

- Molecular Weight : 219.1 g/mol

- Structure : The compound features a boron atom bonded to an ethyl group and a pinacol ester, which enhances its solubility and stability.

Boronic acids, including this compound, exert their biological effects primarily through:

- Reversible Binding : They can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their interaction with enzymes and proteins.

- Inhibition of Enzymatic Activity : This compound may inhibit proteasomes or other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

Biological Activities

-

Anticancer Activity

- Studies have shown that boronic acid derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The structural modifications in this compound may enhance its selectivity towards specific cancer types.

- Case Study : A study demonstrated that similar boronic acids could effectively target multiple myeloma cells, indicating potential applications for hematological malignancies .

-

Antibacterial Properties

- Boronic acids have been reported to possess antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

- Research Finding : A derivative of boronic acid was shown to exhibit significant antibacterial effects against resistant strains of bacteria, suggesting that this compound could also provide similar benefits .

- Antiviral Activity

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell cycle | |

| Antibacterial | Inhibits bacterial enzyme activity | |

| Antiviral | Interferes with viral replication |

Safety and Toxicology

While the therapeutic potential is significant, the safety profile of this compound must be assessed rigorously. Current data suggest:

- No significant acute toxicity reported in animal studies.

- Long-term effects remain unclear; further toxicological evaluations are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.